Side Chain Structure-Activity Relationship
Clavaric acid (IC50 = 1.3 μM) exhibits an 8-fold greater inhibitory potency against recombinant human FPTase (rHFPTase) compared to its alkaline hydrolysis product clavarinone (IC50 = 10.5 μM), which lacks the 3-hydroxy-3-methylglutaric acid side chain [1]. The methyl ester derivative of clavaric acid is completely inactive (no inhibition observed) [1]. This demonstrates that the intact 3-hydroxy-3-methylglutaric acid moiety is essential for FPTase inhibitory activity.
| Evidence Dimension | In vitro FPTase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Clavarinone (alkaline hydrolysis product): 10.5 μM |
| Quantified Difference | 8.1-fold lower IC50 (higher potency) |
| Conditions | Recombinant human FPTase (rHFPTase) enzyme inhibition assay |
Why This Matters
This quantitative difference establishes that clavaric acid, not its hydrolysis product, is the active FPTase inhibitor required for assays targeting Ras farnesylation.
- [1] Jayasuriya H, Silverman KC, Zink DL, Jenkins RG, Sánchez M, Peláez F, Vilella D, Lingham RB, Singh SB. Clavaric acid: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. J Nat Prod. 1998;61(12):1568-70. View Source
